4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16059037
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O3S |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H18N4O3S/c1-23-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+ |
| Standard InChI Key | RLLMGDJLYIBNKB-YBFXNURJSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC |
Introduction
The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds known as 1,2,4-triazoles, which are recognized for their diverse biological and pharmacological activities. These compounds often exhibit properties such as antimicrobial, antifungal, anti-inflammatory, and antitubercular effects. The structure of this compound combines a triazole ring with functional groups that enhance its potential for biological activity.
Structural Features
This compound is characterized by the following structural elements:
-
Core Structure: A 1,2,4-triazole ring.
-
Substituents:
-
A Schiff base moiety formed by the condensation of a 3,4-dimethoxybenzaldehyde with an amino group.
-
A phenoxymethyl group attached to the triazole ring.
-
A thiol (-SH) group at the third position of the triazole ring.
-
These features contribute to its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
-
Formation of the Triazole Core: Cyclization of thiosemicarbazides under alkaline conditions to produce the triazole nucleus.
-
Introduction of Substituents:
-
The Schiff base is formed by reacting the amino group on the triazole with 3,4-dimethoxybenzaldehyde.
-
Phenoxymethyl substitution is achieved through alkylation reactions using appropriate halides.
-
The synthesis is confirmed using analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume